Methohexital(1-)

Description

Systematic Nomenclature and Molecular Formula

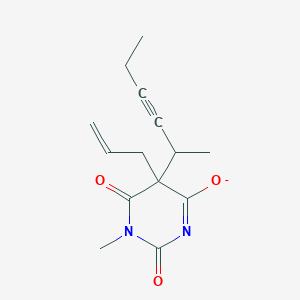

Methohexital exhibits a complex nomenclature system reflecting its sophisticated molecular architecture and multiple stereoisomeric forms. According to the International Union of Pure and Applied Chemistry standards, the systematic name for methohexital is 5-(hex-3-yn-2-yl)-1-methyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione. Alternative systematic nomenclature includes 1-methyl-5-(1-methylpent-2-yn-1-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, which emphasizes the pyrimidine core structure. The compound also follows barbituric acid derivative naming conventions, appearing as 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid.

The molecular formula of methohexital is C₁₄H₁₈N₂O₃, with a molecular weight of 262.3043 atomic mass units. The monoisotopic mass has been precisely determined as 262.131742452 atomic mass units. The chemical abstract service registry number is 151-83-7, providing unambiguous identification in chemical databases. The compound possesses an International Chemical Identifier Key of NZXKDOXHBHYTKP-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecule.

The sodium salt form of methohexital, designated as methohexital sodium, exhibits the molecular formula C₁₄H₁₇N₂NaO₃ with a molecular weight of 284.2861 atomic mass units. This ionic form maintains the core barbiturate structure while incorporating the sodium cation, resulting in modified physicochemical properties. The sodium salt possesses a distinct International Chemical Identifier Key of KDXZREBVGAGZHS-UHFFFAOYSA-M, differentiating it from the parent compound.

The compound's Simplified Molecular-Input Line-Entry System notation is CCC#CC(C)C1(CC=C)C(=O)NC(=O)N(C)C1=O, which provides a linear representation of the molecular structure. This notation captures the essential connectivity of the molecule, including the alkyne functionality, allyl substituent, and pyrimidinetrione ring system. The International Chemical Identifier string InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) provides comprehensive structural information including connectivity and hydrogen placement.

Crystallographic Analysis of Methohexital Polymorphs

Crystallographic investigations have revealed that methohexital exists in multiple polymorphic forms, each characterized by distinct molecular packing arrangements and intermolecular interactions. The alpha-racemate form represents one of the most extensively studied crystalline modifications of methohexital. This polymorph crystallizes with specific geometric parameters, where the molecule displays an approximately planar pyrimidinetrione unit with oxygen atoms of the C2 and C4 carbonyl groups positioned at distances of -0.160(2) and 0.156(2) Ångstroms from the mean plane of the six-membered ring.

The conformational characteristics of the alpha-racemate are defined by three critical torsion angles that govern the spatial arrangement of substituents. The torsion angle C5-C7-C8-C9 measures -103.3(2) degrees, while the C10-C5-C7-C8 torsion angle is -171.51(13) degrees. Additionally, the pseudo-torsion angle C5-C10⋯C13-C14 spans 23.2(2) degrees, collectively determining the three-dimensional molecular architecture. These angular parameters reflect the steric interactions between the allyl and alkyne substituents attached to the central pyrimidinetrione ring system.

Comparative crystallographic analysis reveals significant differences between polymorphic forms of methohexital. The previously reported form containing independent molecules exhibits markedly different conformational parameters. In one molecular configuration, the torsion angle analogous to C5-C7-C8-C9 measures 125.3 degrees, representing a substantial conformational variation from the alpha-racemate. The pseudo-torsion angles corresponding to C5-C10⋯C13-C14 in these structures are -15.4 degrees and -26.3 degrees respectively, indicating alternative molecular packing arrangements.

The crystalline forms of methohexital demonstrate specific hydrogen bonding patterns that stabilize the crystal lattice. The alpha-racemate exhibits intermolecular hydrogen bonding interactions involving the nitrogen-hydrogen and carbonyl oxygen atoms of the pyrimidinetrione ring. These hydrogen bonding networks contribute to the overall crystal stability and influence the physical properties of different polymorphic forms. The methyl group at position 1 of the pyrimidinetrione ring exhibits disorder over two sets of sites in a 0.57(2):0.43(2) ratio, reflecting dynamic behavior within the crystal lattice.

Crystal data analysis indicates that the alpha-racemate form contains both (R) and (S) stereoisomers, confirming its racemic nature. The unit cell parameters and space group assignments provide detailed information about the crystal symmetry and molecular packing efficiency. Refinement procedures for the crystal structure involved careful positioning of hydrogen atoms using difference Fourier maps, with specific attention to the disordered methyl group orientations.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier transform infrared spectroscopic analysis of methohexital reveals characteristic vibrational frequencies that provide detailed insights into molecular structure and functional group behavior. The infrared spectrum exhibits distinctive nitrogen-hydrogen stretching vibrations in the region between 3500 and 3000 wavenumbers, which are sensitive indicators of hydrogen bonding environments. Polymorphic form III of methohexital demonstrates three significant nitrogen-hydrogen vibrations alongside two strong and one weak carbonyl stretching frequencies. These spectroscopic features closely resemble characteristics observed in related barbiturate derivatives, suggesting similar molecular environments and hydrogen bonding patterns.

The carbonyl stretching region between 1800 and 1600 wavenumbers provides critical information about the electronic environment of the pyrimidinetrione ring system. Different polymorphic forms exhibit varying carbonyl stretching patterns, reflecting changes in intermolecular hydrogen bonding and crystal packing arrangements. The nitrogen-hydrogen valence vibrations of polymorphic form III occur at lower wavenumbers compared to other forms, indicating stronger hydrogen bonding interactions within the crystal lattice. This spectroscopic evidence correlates with crystallographic data suggesting enhanced intermolecular interactions in specific polymorphic modifications.

Low-frequency vibrational modes in the infrared spectrum provide valuable information about molecular flexibility and crystal lattice dynamics. The most intense band between 623 and 630 wavenumbers arises from the symmetric breathing mode of the pyrimidine ring system. This vibrational feature serves as a characteristic fingerprint for barbiturate identification using vibrational spectroscopy. Differences in low-frequency bands between 50 and 200 wavenumbers clearly distinguish between fundamentally different crystal structures, enabling polymorphic form identification through spectroscopic analysis.

Nuclear magnetic resonance spectroscopic studies have provided detailed information about methohexital's molecular structure and dynamic behavior in solution. The fluorine-19 nuclear magnetic resonance technique has been successfully employed to determine cerebral concentrations of anesthetic compounds, demonstrating the utility of multinuclear magnetic resonance approaches for methohexital analysis. Advanced nuclear magnetic resonance experiments reveal specific chemical shift patterns and coupling constants that reflect the electronic environment of different atomic positions within the molecule.

Mass spectrometric analysis complements spectroscopic characterization by providing molecular weight confirmation and fragmentation pattern analysis. Electron ionization mass spectrometry generates characteristic fragmentation patterns that enable structural elucidation and compound identification. The mass spectral fragmentation of methohexital follows predictable pathways involving cleavage of side chains and ring fragmentations, providing valuable structural information for analytical applications.

Chromatographic separation techniques coupled with mass spectrometric detection have enabled detailed analysis of methohexital and related barbiturate compounds. Ultra-high-performance liquid chromatography combined with tandem mass spectrometry provides exceptional sensitivity and selectivity for methohexital determination. These analytical approaches utilize alkaline mobile phases to achieve optimal chromatographic separation while maintaining compound stability during analysis.

Conformational Dynamics in Solution vs. Solid State

The conformational behavior of methohexital exhibits significant differences between solution and solid-state environments, reflecting the influence of intermolecular interactions and crystal packing forces on molecular geometry. In the solid state, methohexital adopts specific conformations dictated by crystal packing requirements and intermolecular hydrogen bonding patterns. The pyrimidinetrione ring system maintains an approximately planar configuration with minimal deviation from planarity, as evidenced by root-mean-square deviation values of 0.046 Ångstroms from the mean plane.

The two substituents attached to position 5 of the pyrimidinetrione ring exhibit distinct conformational preferences in crystalline environments. The allyl group adopts specific orientations determined by steric interactions with neighboring molecules and intramolecular strain considerations. Similarly, the alkyne-containing substituent assumes conformations that minimize unfavorable interactions while maximizing crystal packing efficiency. These solid-state conformational preferences reflect the balance between intramolecular strain and intermolecular stabilization forces.

Solution-phase conformational dynamics differ substantially from solid-state behavior due to the absence of crystal packing constraints and the presence of solvent interactions. Nuclear magnetic resonance studies in solution reveal increased molecular flexibility compared to crystalline forms, with rapid interconversion between conformational states on the nuclear magnetic resonance timescale. The dynamic behavior in solution reflects the intrinsic conformational preferences of the isolated molecule, modified by specific solvent-solute interactions.

Temperature-dependent conformational studies provide insights into the energy barriers governing conformational interconversion processes. Variable-temperature nuclear magnetic resonance experiments reveal coalescence phenomena associated with restricted rotation around specific bonds, particularly those involving the substituted carbon center. These dynamic studies quantify the activation energies required for conformational changes and provide information about the relative populations of different conformational states.

Solvent effects play a crucial role in determining conformational equilibria in solution phase studies. Polar solvents interact preferentially with the polar functional groups of the pyrimidinetrione ring system, potentially stabilizing specific conformational states through solvation effects. Nonpolar solvents exhibit different solvation patterns, leading to alternative conformational preferences and modified dynamic behavior.

The conformational flexibility of methohexital has important implications for its molecular recognition properties and biological activity. Different conformational states present distinct three-dimensional arrangements of functional groups, potentially affecting binding affinities and selectivities for biological targets. Understanding the relationship between conformational dynamics and molecular function requires detailed characterization of both solution and solid-state structural properties.

Properties

IUPAC Name |

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Induction of Anesthesia

Methohexital is commonly used for the induction of general anesthesia prior to surgical procedures. Its rapid action allows for quick patient turnover in operating rooms. The typical administration involves intravenous injection, with effects observed within 30 seconds .

- Dosage and Administration : The recommended dose for adults ranges from 1 to 2 mg/kg intravenously. In pediatric patients, doses are often lower (0.5 to 1 mg/kg) due to their smaller body mass .

Sedation in Emergency Medicine

Methohexital is effective for procedural sedation in emergency departments, particularly for short procedures that require patients to remain still. It has been documented to provide effective sedation during imaging studies such as CT scans.

- Case Study : In a study involving pediatric patients undergoing CT scans, methohexital was administered at a mean dose of 1 mg/kg, resulting in rapid sedation onset (approximately 1 minute) and effective immobilization during procedures .

Electroconvulsive Therapy (ECT)

Due to its ability to lower the seizure threshold, methohexital is utilized during ECT procedures. Its rapid recovery profile allows patients to regain consciousness quickly post-procedure, typically within 3 to 7 minutes .

- Advantages : Compared to other barbiturates used in ECT, methohexital provides a faster recovery time and fewer cumulative effects due to its short half-life .

Comparative Effectiveness

The following table summarizes key pharmacological properties and clinical applications of methohexital compared to other anesthetics:

| Property/Aspect | Methohexital | Thiopental | Amobarbital |

|---|---|---|---|

| Onset of Action | 30 seconds | 30-60 seconds | 60 seconds |

| Duration of Action | ~10-15 minutes | ~30-40 minutes | ~30-60 minutes |

| Recovery Time | 3-7 minutes | 10-20 minutes | Variable |

| Seizure Threshold Effect | Lowers | Lowers | Lowers |

| Common Uses | Induction of anesthesia | Induction of anesthesia | ECT |

Safety and Adverse Effects

While methohexital is generally considered safe when administered by trained professionals, there are potential adverse effects including respiratory depression and hypotension. Notably, it can induce seizures in susceptible individuals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methohexital vs. Propofol

- Hemodynamic Stability: Methohexital induces less hypotension than propofol during induction. In cardiac surgery patients, methohexital caused a 14% reduction in stroke volume index post-intubation, while propofol led to more pronounced hypotension (P = 0.01) .

- Respiratory Effects : Methohexital shows a higher respiratory oxidative burst (82%) compared to propofol (72%) at 4 hours post-cardiac surgery, suggesting milder suppression of neutrophil function .

- Clinical Utility : Propofol is favored for its antiemetic properties and smoother recovery, but methohexital remains cost-effective and avoids propofol’s lipid emulsion-related complications .

- Laryngeal Function: No significant difference was observed in laryngeal function evaluation in dogs anesthetized with equi-effective doses of either agent .

Methohexital vs. Etomidate

- Hemodynamic Stability : Both agents preserve hemodynamic stability in patients on α-adrenergic blockers (AAB), but etomidate poses risks of adrenal insufficiency, making methohexital a safer alternative in high-risk populations .

- Seizure Duration in ECT : At reference doses (methohexital: 100 mg; etomidate: 20 mg), etomidate prolongs electroconvulsive therapy (ECT)-induced seizures by 6.69 seconds (95% CI: 1.43–11.95) compared to methohexital. EEG-based seizure duration is also 13.40 seconds longer with etomidate .

- Recovery Profile : Etomidate is associated with prolonged post-ECT confusion and higher nausea rates, whereas methohexital offers faster recovery .

Methohexital vs. Thiopental and Thiamylal

- Cardiovascular Effects: Methohexital causes lower mean arterial pressure (MAP) at 15 seconds post-administration (ΔMAP: −12 mmHg vs. thiopental/thiamylal) but stabilizes by 30 seconds.

- Metabolism : Thiopental’s longer half-life (5–12 hours) results in prolonged sedation, whereas methohexital’s rapid redistribution minimizes residual effects .

Key Data Tables

Table 1: Comparative Pharmacodynamic Profiles

Table 2: Adverse Effect Incidence

| Effect | Methohexital | Propofol | Etomidate |

|---|---|---|---|

| Apnea | 15–20% | 10–25% | <5% |

| Dysrhythmias | None | Rare | Rare |

| Adrenal Suppression | None | None | 30–50% |

Research Findings and Clinical Implications

- Cardiac Surgery : Methohexital’s cardiostable profile makes it preferable over propofol in patients with compromised cardiac function .

- ECT Anesthesia : Methohexital remains the gold standard due to predictable seizure thresholds, though etomidate may be used when prolonged seizures are desired .

- Pediatric Use: Intravenous methohexital lacks robust safety data in children, necessitating further studies before routine use .

Preparation Methods

Barbiturate Core Assembly

The barbiturate skeleton is constructed via condensation of methyl urea with substituted malonic acid derivatives. For methohexital, the malonic acid precursor incorporates a 1-methyl-2-pentynyl group, synthesized through a multi-step sequence starting from butyne-1 and acetaldehyde. Key steps include:

-

Alkynylation : Butyne-1 reacts with acetaldehyde under basic conditions to form the 1-methyl-2-pentynyl moiety.

-

Malonic Acid Functionalization : The alkynylated product is coupled to malonic acid, introducing the sidechain at the central carbon.

This intermediate is then condensed with methyl urea in a cyclization reaction catalyzed by acidic or basic conditions, forming the barbiturate core.

Allylation for C5 Functionalization

The critical step in methohexital synthesis is the allylation of 1-methyl-5-(1-methyl-2-pentynyl)barbituric acid (MBS) to introduce the allyl group at C5. This reaction determines the stereochemistry of the quaternary carbon and is achieved via palladium-catalyzed allylic alkylation:

Reaction Mechanism :

-

Catalyst Formation : Palladium(II) acetylacetonate [Pd(acac)₂] complexes with chiral phosphane-imine ligands (e.g., L-tert-leucinol derivatives) to form a π-allyl intermediate.

-

Nucleophilic Attack : The deprotonated barbiturate attacks the η³-allyl ligand from the side opposite to palladium, establishing the C5 stereochemistry.

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Base : Triethylamine (NEt₃)

-

Catalyst Loading : 1 mol% Pd(acac)₂, 2 mol% ligand

-

Temperature : 25–40°C

Yield and Stereoselectivity :

| Catalyst Ligand | ee (%) | Diastereomeric Ratio |

|---|---|---|

| Triphenylphosphine (achiral) | 0 | 1:1:1:1 |

| L-tert-Leucinol derivative | 83 | 3.5:1 |

Data adapted from enantioselective studies.

Enantioselective Synthesis and Kinetic Resolution

Chiral Ligand Design

Phosphane-imine ligands, synthesized via Schiff base condensation of (2-formylphenyl)diphenylphosphane with chiral amines, are pivotal for stereocontrol. Ligands with bulky substituents (e.g., tert-butyl) enhance enantioselectivity by restricting catalyst geometry.

Kinetic Resolution in Racemic Substrates

When racemic MBS is used, the allylation exhibits kinetic resolution:

-

Selectivity Factor (s) : Up to 3.5 for methohexital, favoring the (S)-configured product.

-

Conversion Dependency : Product isomer ratios shift with reaction progress, enabling tailored stereoisomer mixtures without pre-resolution of MBS.

Analytical Methods for Stereochemical Characterization

Gas Chromatography (GC)

Chiral GC columns (e.g., Chirasil-Val-L) achieve baseline separation of all four stereoisomers. Retention times correlate with absolute configurations, enabling precise quantification.

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess species-specific variations in Methohexital(1−) pharmacodynamics?

- Methodological Answer : To evaluate species-specific responses, use standardized dose-response protocols across models (e.g., rodents, canines, or human-derived cell lines). Measure endpoints such as anesthetic depth (e.g., loss of righting reflex) and physiological parameters (e.g., EEG patterns). Control variables like drug concentration, administration route, and environmental conditions. For example, Brooks et al. (1996) developed a canine model using intravenous infusion to study stable plasma concentrations and recovery times . When discrepancies arise (e.g., prolonged action potential duration in leech Retzius cells vs. mammalian neurons), compare species-specific ion channel expression and anesthetic sensitivity thresholds .

Q. What analytical methods are critical for validating Methohexital(1−) synthesis purity and stereoselectivity?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomers, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy can verify stereochemical outcomes, particularly for asymmetric synthesis routes. For instance, Ni/Cu dual-catalyzed propargylation requires rigorous analysis of stereodivergent products, as demonstrated by Chang et al. (2024), who used X-ray crystallography to confirm configurations .

Q. How should researchers optimize in vivo models to study Methohexital(1−)’s effects on seizure modulation?

- Methodological Answer : Use electroconvulsive therapy (ECT) models to monitor seizure duration and quality via EEG metrics (e.g., midictal amplitude, postictal suppression index). Retrospective studies comparing Methohexital with other anesthetics (e.g., propofol/esketamine) highlight the need for longitudinal designs to control inter-individual variability . Ensure consistent stimulus intensity and anesthesia depth to isolate drug-specific effects.

Advanced Research Questions

Q. What strategies enable stereodivergent synthesis of Methohexital(1−) using asymmetric catalysis?

- Methodological Answer : Develop dual-catalytic systems (e.g., Ni/Cu) to control propargylation stereochemistry. Adjust ligand environments (e.g., chiral phosphines) and reaction conditions (temperature, solvent polarity) to favor specific transition states. Chang et al. (2024) achieved enantiomeric excess >95% by optimizing catalyst loading and substrate ratios, validated via kinetic studies and density functional theory (DFT) calculations .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) models improve closed-loop control of Methohexital(1−) anesthesia?

- Methodological Answer : Integrate real-time EEG biomarkers (e.g., median frequency) with PK-PD models to adjust infusion rates dynamically. Helmu et al. (1990) used adaptive feedback algorithms to maintain stable anesthetic depth in human volunteers, reducing overdose risks . Validate models using Bayesian estimation to account for inter-subject variability in drug metabolism and receptor sensitivity.

Q. What statistical approaches resolve contradictions in Methohexital(1−) studies across experimental systems?

- Methodological Answer : Apply meta-analytic frameworks to reconcile conflicting data (e.g., species-specific ion channel effects). For example, species differences in inward rectifier potassium current inhibition by Methohexital vs. Thiopental may require subgroup analyses or sensitivity testing. Use mixed-effects models to quantify variability sources (e.g., concentration ranges, cell types) .

Q. How do researchers ensure reproducibility in Methohexital(1−) anesthesia studies with EEG endpoints?

- Methodological Answer : Standardize EEG electrode placement (e.g., C1-O1 leads), filter settings (0.5–70 Hz), and artifact removal protocols. Publish raw data and analysis code (e.g., MATLAB scripts for spectral analysis) to enhance transparency. Helmu et al. (1990) provided detailed impedance criteria and amplification specifications to minimize technical variability .

Q. What ethical and methodological considerations apply to long-term Methohexital(1−) exposure studies?

- Methodological Answer : Design survival studies with strict monitoring of organ toxicity (e.g., hepatic/renal function) and neurobehavioral outcomes. Brooks et al. (1996) used phased testing in canines, starting with acute bolus doses before progressing to prolonged infusions, ensuring humane endpoints and veterinary oversight . Pre-register protocols to align with institutional animal care guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.